molecular formula C16H12O3 B191855 3-Methoxyflavone CAS No. 7245-02-5

3-Methoxyflavone

Cat. No. B191855
CAS RN: 7245-02-5
M. Wt: 252.26 g/mol
InChI Key: ZAIANDVQAMEDFL-UHFFFAOYSA-N
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Description

3-Methoxyflavone is a type of flavonoid, a class of compounds with various biological activities . It’s not found naturally in plants but serves as a model molecule for studying certain biological phenomena .


Synthesis Analysis

The synthesis of 3-Methoxyflavone involves the reaction of 3-hydroxyflavone or 3-hydroxybenzoflavone with potassium carbonate in acetone, followed by the addition of methyl iodide . This mixture is then refluxed for 24 hours .


Molecular Structure Analysis

3-Methoxyflavone has a molecular formula of C16H12O3, an average mass of 252.265 Da, and a monoisotopic mass of 252.078644 Da . The molecule’s structure has been obtained by AM1 calculations at the state of an isolated molecule and compared to crystallographic data .


Chemical Reactions Analysis

Methoxylated flavones, including 3-Methoxyflavone, exhibit various biological activities due to their unique oxygenation and methoxylation patterns . For example, they can undergo enzymatic oxygenation, resulting in the formation of hemiacetal in position 3 of the A ring, which is then esterified with myristic acid .


Physical And Chemical Properties Analysis

3-Methoxyflavone has a density of 1.3±0.1 g/cm3, a boiling point of 408.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 66.0±3.0 kJ/mol and a flash point of 192.4±15.1 °C .

Scientific Research Applications

  • Photophysical Properties : 3MF exhibits distinct photophysical behavior compared to other flavonoids like flavone and 7-methoxyflavone. It shows reduced triplet formation, with the transient observed identified as a 1,4-biradical, which acts as an electron donor (Christoff, Toscano, & Baader, 1996).

  • Antiviral Activity : 4'-Hydroxy-3-methoxyflavones, including 3MF, exhibit potent antiviral activity against picornaviruses like poliovirus and rhinovirus. The presence of 4'-hydroxyl and 3-methoxyl groups is crucial for this activity (De Meyer et al., 1991).

  • Conformational Analysis : The molecular structure of 3MF has been analyzed using AM1 calculations, showing that its geometry in an isolated state differs from crystallographic data. This analysis helps understand its biological activity (Cornard, Vrielynck, & Merlin, 1995).

  • Multidrug Resistance Reversal : Methoxyflavones like 3MF are known to inhibit P-glycoprotein, potentially reversing multidrug resistance (MDR) in cancer cells. These compounds increase the uptake of chemotherapeutic agents like vincristine (Ohtani et al., 2007).

  • Microbial Transformations : Microbial transformation of 3MF by strains of Aspergillus niger has been demonstrated, showcasing its potential in biocatalysis and pharmaceutical applications (Kostrzewa-Susłow, Dymarska, & Janeczko, 2014).

  • Synthesis Methods : Practical methods for synthesizing 3-methoxyflavones, which have antiviral properties, have been developed to facilitate the study of structure-activity relationships (Deng et al., 1998).

  • Metabolic Stability : Methoxyflavones, including 3MF, have higher metabolic stability compared to hydroxylated analogs. This trait is crucial for their use as cancer chemopreventive agents (Walle & Walle, 2007).

  • NMR Data Analysis : Studies on the NMR data of methoxyflavones provide insights into their biological effects and roles in health and disease. The methoxylation of flavone enhances metabolic stability and oral bioavailability (Lee et al., 2008).

Safety And Hazards

3-Methoxyflavone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-methoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-18-16-14(17)12-9-5-6-10-13(12)19-15(16)11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIANDVQAMEDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10222751
Record name 3-Methoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyflavone

CAS RN

7245-02-5
Record name 3-Methoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007245025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHOXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3ZW15O8B6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,320
Citations
JP Cornard, L Vrielynck, JC Merlin, JC Wallet - Spectrochimica Acta Part A …, 1995 - Elsevier
… : (i) to study the geometry of the 3-methoxyflavone (3OMeF) and 3-… 3-Hydroxyflavone and 3-methoxyflavone 915 The geometry … of 3-Hydroxyflavone and 3-methoxyflavone 917 Table 2. …
Number of citations: 54 www.sciencedirect.com
M Dymarska, T Janeczko, E Kostrzewa-Susłow - Molecules, 2018 - mdpi.com
… Biotransformations of 3-Methoxyflavone (2) As a result of seven-day biotransformation of 3-methoxyflavone (2) in the culture of I. fumosorosea KCH J2 we obtained 3-methoxyflavone 4…
Number of citations: 42 www.mdpi.com
T Shimada, H Nagayoshi, N Murayama, A Sawai… - Xenobiotica, 2022 - Taylor & Francis
… In this study, we addressed the question of whether the presence of a 57diOHF moiety affects the P450-supported oxidation of 3′-methoxyflavone (3’MeF), 4′-methoxyflavone (4’MeF)…
Number of citations: 1 www.tandfonline.com
E Kostrzewa-Susłow, M Dymarska… - Polish Journal of …, 2014 - pjmonline.org
… This manuscript reports the microbial demethylation of 3-methoxyflavone by strains of Aspergillus and Penicillium, followed by non-typical esterification with a fatty acid and …
Number of citations: 14 www.pjmonline.org
M McKendall, T Smith, K Anh, J Ellis, T McGee… - Journal of Chemical …, 2008 - Springer
… that the unit cell dimensions of 3′-methoxyflavone and 4′-… At this concentration, for P450 1A1 3′-methoxyflavone is the best … 3′-Methoxyflavone acts as the weakest inhibitor for this …
Number of citations: 11 link.springer.com
JC Wallet, EM Gaydou, A Fadlane… - … Section C: Crystal …, 1988 - scripts.iucr.org
… We now report the results for 3-methoxyflavone. This compound was prepared by methylation of 3-hydroxyflavone according to a procedure previously described (Gaydou & Bianchini, …
Number of citations: 18 scripts.iucr.org
N De Meyer, A Haemers, L Mishra… - Journal of medicinal …, 1991 - ACS Publications
… The 7-amino-4'-hydroxy-3-methoxyflavone (19) was prepared by … -3-methoxyflavone (20) was prepared by nuclear reduction (Scheme III) of the 4,,5,7-trihydroxy-3-methoxyflavone …
Number of citations: 198 pubs.acs.org
BL Deng, JA Lepoivre, G Lemière… - Liebigs …, 1997 - Wiley Online Library
… In order to study the structure-activity relationship, attempts to prepare 3-methoxyflavone by literature methods were unsuccessful. We have modified the Baker-Venkataraman …
UK Walle, T Walle - Drug Metabolism and Disposition, 2007 - ASPET
Methoxylated flavones were recently shown to be promising cancer chemopreventive agents. Their high metabolic stability compared with the hydroxylated analogs was shown in our …
Number of citations: 72 dmd.aspetjournals.org
AA Fatokun, JO Liu, VL Dawson… - British journal of …, 2013 - Wiley Online Library
… Because substitution at the 3′ position alone (3′-methoxyflavone, 3MF) did not produce any protection in our screen, our findings reveal that methoxylation at the 4′ position of the …
Number of citations: 43 bpspubs.onlinelibrary.wiley.com

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